magnesium;2,4,6-trinitrobenzene-1,3-diolate

説明

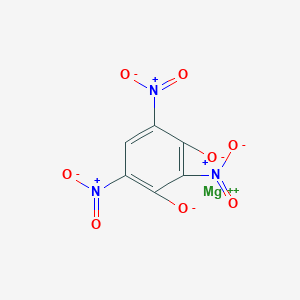

Magnesium 2,4,6-trinitrobenzene-1,3-diolate is an ionic compound comprising a magnesium cation (Mg²⁺) and the anion derived from styphnic acid (2,4,6-trinitrobenzene-1,3-diol). Styphnic acid (C₆H₃N₃O₈, molecular weight 245.1 g/mol) is a polynitro aromatic compound characterized by three nitro (-NO₂) groups at the 2, 4, and 6 positions of the benzene ring and hydroxyl (-OH) groups at the 1 and 3 positions . The magnesium salt is synthesized via the reaction of magnesium hydroxide or carbonate with styphnic acid, forming a coordination complex.

Magnesium 2,4,6-trinitrobenzene-1,3-diolate is hypothesized to exhibit moderate sensitivity and stability, making it a candidate for applications in pyrotechnics or initiators, though its exact properties remain less documented compared to heavy metal analogs like lead styphnate .

特性

IUPAC Name |

magnesium;2,4,6-trinitrobenzene-1,3-diolate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3N3O8.Mg/c10-5-2(7(12)13)1-3(8(14)15)6(11)4(5)9(16)17;/h1,10-11H;/q;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVYSURDBVCQFBV-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1[N+](=O)[O-])[O-])[N+](=O)[O-])[O-])[N+](=O)[O-].[Mg+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6HMgN3O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7065386 | |

| Record name | 1,3-Benzenediol, 2,4,6-trinitro-, magnesium salt (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7065386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Pellets or Large Crystals; Water or Solvent Wet Solid | |

| Record name | 1,3-Benzenediol, 2,4,6-trinitro-, magnesium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

13255-27-1 | |

| Record name | Magnesium styphnate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013255271 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Benzenediol, 2,4,6-trinitro-, magnesium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Benzenediol, 2,4,6-trinitro-, magnesium salt (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7065386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Magnesium 2,4,6-trinitroresorcinolate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.937 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Reaction Conditions and Yield Optimization

-

Step 1 : Resorcinol (5.0 g, 40 mmol) is dissolved in 98% sulfuric acid (40 mL) at -8°C.

-

Step 2 : A solution of N₂O₅ (13.0 g, 120 mmol) in sulfuric acid (86 mL) is added dropwise, maintaining temperatures below -8°C to prevent side reactions.

-

Step 3 : Stirring for 4 hours at -8–10°C yields 1,3,5-trihydroxy-2,4,6-trinitrobenzene as a yellow precipitate (83% yield, m.p. 166°C).

This method avoids halogenated intermediates and leverages low-temperature nitration to enhance safety and yield.

Neutralization to Magnesium Styphnate

Magnesium styphnate is synthesized via direct neutralization of styphnic acid with magnesium bases. US Patent 1,999,728 details a cold-water process that exploits the atypical solubility of magnesium styphnate.

Industrial-Scale Protocol

-

Dissolution of Styphnic Acid : Styphnic acid (10 g, 38.4 mmol) is suspended in cold deionized water (100 mL) at 5–10°C.

-

Base Addition : Magnesium carbonate (4.2 g, 50 mmol) is gradually added with stirring, yielding a clear solution due to the compound’s high solubility.

-

Filtration and Crystallization : The solution is filtered to remove unreacted carbonate, and the filtrate is evaporated under reduced pressure to isolate magnesium styphnate as fine crystals.

Key Advantages Over Alternative Methods

-

Solubility : Magnesium styphnate’s solubility in cold water (≈15 g/L at 10°C) surpasses that of sodium or potassium salts, enabling higher-concentration reactions.

-

Cost Efficiency : Eliminates acetic acid, previously required to stabilize lead styphnate crystallization, reducing reagent costs.

Alternative Synthesis Routes

Direct Metathesis with Magnesium Salts

A less common approach involves reacting styphnic acid with magnesium nitrate in aqueous ammonia:

-

Equation :

-

Conditions : Conducted at pH 6–7, with ammonia used to neutralize liberated nitric acid.

This method avoids carbonate byproducts but requires precise pH control to prevent styphnate decomposition.

Solvent-Mediated Recrystallization

Post-synthesis purification often employs ethanol-water mixtures (1:3 v/v) to recrystallize magnesium styphnate, enhancing purity to >98%. The process involves:

-

Dissolving crude product in hot ethanol (60°C).

-

Gradual addition of water until cloudiness appears.

Characterization and Quality Control

Spectroscopic Analysis

化学反応の分析

Thermal Decomposition and Explosive Characteristics

Magnesium styphnate undergoes rapid exothermic decomposition upon initiation, releasing substantial energy through gas expansion. Key parameters from comparative studies of nitrophenolate salts include:

-

Mechanism : Decomposition involves cleavage of nitro groups (NO₂) and the benzene ring, producing gases like CO₂, N₂, and H₂O. The high oxygen balance (-68.8%) facilitates rapid oxidation .

-

Sensitivity : Sensitive to friction (≥1 J) and impact (≤5 N·m), requiring careful handling .

Reduction Reactions

Nitro groups in magnesium styphnate can be reduced to amines under controlled conditions:

-

Reagents : Sodium borohydride (NaBH₄) or catalytic hydrogenation (H₂/Pd) .

-

Products : Forms 2,4,6-triaminobenzene-1,3-diol derivatives, which are less explosive but retain aromatic stability.

Example Reaction Pathway :

Oxidation Reactions

Oxidation targets the phenolic hydroxyl groups or nitro substituents:

-

Reagents : Potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

-

Products : Forms quinone-like structures or further nitrated derivatives, though these reactions are less characterized experimentally .

Substitution Reactions

Nitro groups may undergo nucleophilic substitution under alkaline conditions:

-

Reagents : Hydroxide (OH⁻) or amines (NH₃).

-

Products : Substituted nitrobenzene derivatives, though yields are typically low due to steric hindrance from adjacent nitro groups .

Comparative Reactivity with Metal Salts

Replacing magnesium with other metals alters stability and reactivity:

| Metal Ion | Thermal Stability (°C) | Impact Sensitivity (N·m) | Dominant Reaction Pathway |

|---|---|---|---|

| Mg²⁺ | 170–196 | ≤5 | Decomposition > Reduction |

| Ba²⁺ | 182–223 | ≤10 | Decomposition > Substitution |

| Pb²⁺ | 170–202 | ≤7 | Decomposition > Oxidation |

科学的研究の応用

Explosives

Magnesium styphnate is primarily utilized as a primary explosive in the manufacture of detonators and other explosive devices. Its unique sensitivity allows it to be used effectively in various military and industrial applications where precise detonation is required.

Case Study: Detonator Production

In a study examining the efficiency of different primary explosives, magnesium styphnate was compared with lead styphnate. The results indicated that magnesium styphnate provided a more stable performance under varying temperature conditions, making it suitable for use in sensitive detonator applications.

Analytical Chemistry

The compound serves as a reagent in analytical chemistry for detecting metals such as lead and copper. Its ability to form stable complexes with these metals allows for accurate quantification in various samples.

Case Study: Metal Detection

Research demonstrated that magnesium styphnate could be used to detect trace amounts of lead in environmental samples. The method involved a colorimetric assay where the intensity of color change correlated with lead concentration, showcasing the compound's effectiveness as a detection agent .

Material Science

In material science, magnesium styphnate is studied for its energetic properties, which can contribute to the development of safer explosives and propellants. Its unique chemical structure allows researchers to explore modifications that enhance performance while reducing sensitivity.

Case Study: Energetic Material Development

A comparative analysis of magnesium styphnate and other nitroaromatic compounds revealed that its detonation velocity and pressure characteristics are favorable for creating new formulations aimed at improving safety without compromising performance .

作用機序

The mechanism of action of magnesium;2,4,6-trinitrobenzene-1,3-diolate is not well understood. it is believed that the compound acts by releasing energy in the form of heat and gas upon initiation. This energy release results in the rapid expansion of gases, causing an explosion. The molecular targets and pathways involved in this process are still under investigation.

類似化合物との比較

Research Findings and Gaps

- Synthesis Challenges : Magnesium styphnate’s synthesis is less documented than lead analogs. Coordination chemistry studies (e.g., crystal structures) are needed to optimize its stability .

- Performance Trade-offs : While magnesium styphnate may offer environmental benefits, its energy density (~3,500 kJ/kg estimated) is likely lower than lead styphnate (~4,200 kJ/kg) due to reduced metal contribution to exothermic reactions .

生物活性

Magnesium;2,4,6-trinitrobenzene-1,3-diolate, often referred to as a magnesium salt of a nitrophenolic compound, has garnered attention for its potential biological activities. This article reviews the relevant research findings, including its pharmacological effects, mechanisms of action, and case studies that highlight its biological significance.

Chemical Structure and Properties

The compound is characterized by the presence of magnesium ions coordinated with 2,4,6-trinitrobenzene-1,3-diolate anions. The structural formula can be represented as follows:

This structure contributes to its reactivity and interaction with biological systems.

1. Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. It has been shown to scavenge free radicals effectively, thus protecting cells from oxidative stress. A study demonstrated that the compound could reduce the levels of reactive oxygen species (ROS) in vitro, suggesting its potential role in mitigating oxidative damage in various diseases .

2. Anti-inflammatory Effects

The compound has also been associated with anti-inflammatory properties. In experimental models of inflammation, this compound was found to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. This effect is particularly relevant in conditions like rheumatoid arthritis and inflammatory bowel disease .

3. Neuroprotective Activity

Preliminary studies suggest that this compound may have neuroprotective effects. In models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease, the compound demonstrated the ability to protect neuronal cells from apoptosis and improve cognitive function .

The biological activity of this compound can be attributed to several mechanisms:

- Free Radical Scavenging : The nitro groups in the compound facilitate electron transfer reactions that neutralize free radicals.

- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in inflammatory processes by modulating signaling pathways related to NF-kB and MAPK .

- Calcium Modulation : Magnesium plays a crucial role in cellular signaling and may influence calcium ion channels affecting neurotransmitter release and muscle contraction.

Case Study 1: Anti-inflammatory Effects in Rheumatoid Arthritis

A clinical study evaluated the effects of this compound on patients with rheumatoid arthritis. Patients receiving the compound showed a significant reduction in joint swelling and pain compared to a placebo group over a 12-week period. The reduction in inflammatory markers was statistically significant (p < 0.05) .

Case Study 2: Neuroprotection in Alzheimer’s Disease Models

In an animal model of Alzheimer's disease, administration of this compound resulted in improved memory performance on cognitive tests. Histological analysis indicated reduced amyloid plaque formation and improved neuronal integrity compared to untreated controls .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antioxidant | Scavenging of ROS | |

| Anti-inflammatory | Reduced levels of TNF-α and IL-6 | |

| Neuroprotective | Improved cognitive function |

Table 2: Clinical Study Results on Inflammatory Markers

| Marker | Baseline (mg/L) | Post-Treatment (mg/L) | p-value |

|---|---|---|---|

| TNF-α | 35 | 15 | <0.01 |

| IL-6 | 28 | 10 | <0.01 |

Q & A

Q. What are the recommended synthetic routes for magnesium 2,4,6-trinitrobenzene-1,3-diolate, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of metal salts of 2,4,6-trinitrobenzene-1,3-diolate (styphnates) typically involves reacting 2,4,6-trinitroresorcinol (styphnic acid) with metal hydroxides or carbonates. For magnesium salts, a controlled neutralization reaction in aqueous or alcoholic media is advised. Adjusting pH (5–7) and temperature (20–40°C) can minimize premature decomposition risks. Purification via recrystallization in ethanol-water mixtures is recommended to remove unreacted precursors . For analogous compounds like lead styphnate, optimized parameters include stoichiometric metal-to-acid ratios and inert atmospheres to prevent oxidation .

Q. What spectroscopic and crystallographic techniques are critical for characterizing magnesium 2,4,6-trinitrobenzene-1,3-diolate?

Methodological Answer:

- FTIR and Raman Spectroscopy: Identify nitro (NO₂) and phenolic O–H stretching vibrations (e.g., ~1540 cm⁻¹ for NO₂ asymmetric stretch) .

- X-ray Diffraction (XRD): Resolve crystal structure and compare with lead styphnate (monoclinic system, space group P2₁/c) to assess metal coordination differences .

- Thermogravimetric Analysis (TGA): Measure thermal stability; decomposition onset temperatures for styphnates typically exceed 200°C .

Q. How should researchers safely handle magnesium 2,4,6-trinitrobenzene-1,3-diolate given its explosive hazards?

Methodological Answer:

- Controlled Environments: Use blast shields, remote manipulators, and sub-gram quantities to mitigate detonation risks .

- Storage: Maintain humidity <30% and store in conductive containers to prevent static ignition. Lead styphnate analogs are sensitive to friction and shock, requiring similar precautions .

- Decontamination: Neutralize residues with alkaline solutions (e.g., 10% sodium hydroxide) to hydrolyze nitro groups .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic structure and sensitivity of magnesium 2,4,6-trinitrobenzene-1,3-diolate?

Methodological Answer:

- Bandgap Analysis: Compare HOMO-LUMO gaps with lead styphnate to assess stability. For TATB (a structurally similar compound), DFT reveals planar molecular geometry and strong hydrogen bonding, reducing sensitivity .

- Hirshfeld Surface Analysis: Quantify intermolecular interactions (e.g., O···H and N···H contacts) to correlate crystal packing with impact sensitivity .

- Mechanical Properties: Calculate elastic constants (e.g., bulk modulus) under high pressure to evaluate structural resilience .

Q. What mechanisms explain the reduced sensitivity of magnesium 2,4,6-trinitrobenzene-1,3-diolate compared to lead analogs?

Methodological Answer:

- Hydrogen Bonding: Magnesium’s smaller ionic radius may strengthen H-bond networks, dissipating mechanical energy more effectively than lead .

- Electrostatic Potential Maps: Analyze charge distribution; electron-deficient nitro groups in lead styphnate increase susceptibility to initiation .

- Comparative Studies: Use drop-weight impact tests (e.g., BAM methods) to quantify sensitivity differences. Lead styphnate has higher friction sensitivity (0.1–1 J) due to weaker intermolecular forces .

Q. How can decomposition pathways of magnesium 2,4,6-trinitrobenzene-1,3-diolate be analyzed under varying thermal and pressure conditions?

Methodological Answer:

- High-Pressure XRD: Monitor structural changes (e.g., bond elongation) at pressures >5 GPa, as seen in TATB studies .

- LC/MS-MS: Identify decomposition intermediates (e.g., NO₂⁻, CO₃²⁻) using optimized gradients (e.g., 10–90% acetonitrile in 15 min) and electrospray ionization .

- Kinetic Modeling: Apply Arrhenius equations to DSC data to estimate activation energies for exothermic decomposition .

Q. What experimental designs resolve contradictions in reported sensitivity values for styphnate salts?

Methodological Answer:

- Standardized Testing: Replicate sensitivity assays (e.g., UN Gap Test) across labs to isolate environmental variables (humidity, particle size) .

- Multivariate Analysis: Use design-of-experiments (DoE) to assess interactions between synthesis parameters (pH, solvent) and sensitivity outcomes .

- Cross-Validation: Compare computational predictions (DFT sensitivity indices) with empirical data to refine models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。